Pyrocatechol Violet sodium salt

Description

Properties

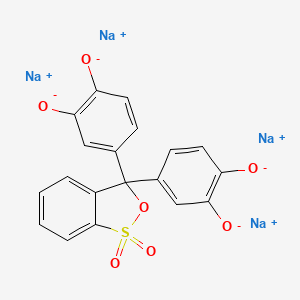

IUPAC Name |

tetrasodium;4-[3-(3,4-dioxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S.4Na/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19;;;;/h1-10,20-23H;;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHXOYVHHTEDN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)[O-])[O-])C4=CC(=C(C=C4)[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Na4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Pyrocatechol Violet sodium salt involves several steps. One method includes dissolving catechol in toluene, mixing it with dried and crushed o-methylbenzenesulfonic anhydride, and heating the mixture to reflux. The reaction is stirred at 95-105°C for 5 hours. The acidity of the reaction solution is then adjusted with acetic acid until it turns completely yellow. After cooling, ether is added to wash the solution, which is then filtered and dried at 50°C to obtain Pyrocatechol Violet .

Chemical Reactions Analysis

Oxidation by Chlorite Ion in Aqueous Hydrochloric Acid

A kinetic study investigated the reaction between Pyrocatechol Violet and chlorite ions (ClO₂⁻) under acidic conditions (HCl medium) at 21 ± 1°C and ionic strength (NaCl) .

Experimental Data:

| 0.6 | 1.20 |

| 1.0 | 1.98 |

| 1.4 | 2.76 |

| 1.8 | 3.54 |

-

Ionic Strength Effects : The rate decreases with increasing ionic strength, supporting an outer-sphere electron transfer mechanism.

Proposed Mechanism:

-

Acid-Independent Pathway :

-

Acid-Dependent Pathway :

General Redox Behavior

Pyrocatechol Violet sodium salt acts as a redox mediator due to its catechol moiety, enabling electron transfer in reactions with oxidizing agents like nitrite (NO₂⁻) and chlorite (ClO₂⁻).

Oxidation by Nitrite Ions:

-

Stoichiometry : 1:1 ratio between Pyrocatechol Violet and nitrite.

-

Rate Law : First-order in and half-order in :

Comparison of Reactivity

| Parameter | Chlorite Ion Oxidation | Nitrite Ion Oxidation |

|---|---|---|

| Order in PCVH | 1 | 1 |

| Order in Oxidant | 1 | 0.5 |

| Catalysis | Acid-dependent | Acid-independent |

| Mechanism | Outer-sphere electron transfer | Inner-sphere electron transfer |

Environmental and Analytical Implications

Scientific Research Applications

Complexometric Indicator

Overview:

Pyrocatechol Violet sodium salt is extensively used as a complexometric indicator in titrations involving metal ions. Its primary function is to indicate the presence of certain metal ions by changing color upon complexation.

Mechanism:

The dye forms complexes with metal ions such as copper(II) and nickel(II), resulting in a color change that can be quantitatively measured. The color transition from yellow to bluish-violet indicates the formation of a metal-dye complex, which can be monitored spectrophotometrically.

Data Table: Complexometric Properties

| Metal Ion | Color Change | Detection Limit |

|---|---|---|

| Copper(II) | Yellow to Violet | 0.1 mg/L |

| Nickel(II) | Yellow to Violet | 0.05 mg/L |

| Zinc(II) | Yellow to Violet | 0.2 mg/L |

Chelating Activity Studies

Application:

The chelating properties of Pyrocatechol Violet sodium salt are utilized to study the interaction between the dye and various metal ions. This application is crucial in environmental chemistry for assessing metal ion pollution levels.

Case Study:

A study demonstrated the effectiveness of Pyrocatechol Violet in determining copper(II) chelation activity. The results indicated a strong affinity for copper ions, making it suitable for environmental monitoring of heavy metals in water samples .

Electrochemical Sensors

Overview:

Recent advancements have seen the incorporation of Pyrocatechol Violet into electrochemical sensors for the detection of biomolecules and metal ions.

Application Example:

A poly(Pyrocatechol Violet)/multi-walled carbon nanotubes composite film was developed for the simultaneous determination of uric acid, xanthine, and hypoxanthine. This method showcased high sensitivity and selectivity, demonstrating the potential of Pyrocatechol Violet in biosensing applications .

Protein Determination Assays

Methodology:

Pyrocatechol Violet sodium salt has been employed in protein determination assays through its formation of metal-protein complexes.

Patent Insight:

A patented method utilizes Pyrocatechol Violet-metal complexes for quantifying protein concentrations in biological samples. This approach enhances the accuracy of protein assays by leveraging the distinct colorimetric changes associated with complex formation .

Chromatographic Applications

Role in Chromatography:

In chromatographic techniques, Pyrocatechol Violet serves as a reagent for detecting and quantifying phenolic compounds.

Research Findings:

A study highlighted its use in separating uranium(VI) from aqueous solutions using modified alumina columns, showcasing its versatility beyond simple indicator roles .

Mechanism of Action

The mechanism of action of Pyrocatechol Violet sodium salt involves its ability to chelate metal ions, forming stable complexes. This chelation changes the absorption spectrum of the solution, which can be used to detect and quantify metal ions . The compound interacts with metal ions through its sulfone and hydroxyl groups, forming coordination bonds that stabilize the metal ion in solution .

Comparison with Similar Compounds

Advantages :

Biological Activity

Pyrocatechol violet sodium salt (PCV) is a synthetic dye with notable applications in biological and analytical chemistry. Its unique properties make it a subject of interest in various fields, including environmental monitoring, clinical diagnostics, and biochemical research. This article explores the biological activity of PCV, highlighting its mechanisms of action, applications, and relevant case studies.

Pyrocatechol violet is a water-soluble indicator that changes color based on pH levels. The molecular formula for pyrocatechol violet is , and its structure features a sulfonic acid group that enhances its solubility in aqueous solutions. The compound exhibits distinct color changes from red at acidic pH to yellow at basic pH, making it useful as a pH indicator in various assays.

Mechanisms of Biological Activity

PCV's biological activity can be attributed to several mechanisms:

- Redox Activity : PCV acts as a redox mediator, facilitating electron transfer reactions. This property has been utilized in electrochemical sensors for detecting various biomolecules, including NADH and dopamine .

- Antioxidant Properties : The catechol moiety in PCV contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .

- Protein Interaction : Studies have shown that PCV can interact with proteins, influencing their conformation and activity. For instance, it has been reported to inhibit insulin amyloid assembly, suggesting potential applications in diabetes research .

1. Environmental Monitoring

PCV has been employed in the detection of pollutants and bacterial spores. A study demonstrated the use of erbium-pyrocatechol violet complexes for the rapid onsite detection of bacterial spores, achieving a limit of detection of 60 μM for dipicolinic acid (DPA) and 5×10^6 spores . This application is crucial for biosecurity measures.

2. Clinical Diagnostics

In clinical settings, PCV is used for urinary protein measurement. However, limitations have been noted regarding false positives in dilute urine samples when using the PCV-dye method compared to other assays like pyrogallol red . This highlights the need for standardization in laboratory practices.

3. Sensing Technologies

Recent advancements have integrated PCV into biosensing devices, enhancing their sensitivity and specificity for detecting various analytes. Its role as a colorimetric indicator allows for naked-eye determination of specific ions such as oxalate in complex mixtures .

Case Studies

Q & A

Q. What are the primary applications of pyrocatechol violet (Pcv) in electrochemical sensing?

Pcv is widely used to modify electrodes for detecting analytes like sulfide ions. For instance, Pcv-modified graphite pencil electrodes (GPE) exhibit enhanced electrocatalytic activity, shifting sulfide oxidation potentials from +400 mV (bare GPE) to +70 mV (Pcv/GPE) and improving sensitivity. This modification involves immersing GPE in 0.01 M Pcv solution for 15 minutes, enabling a linear detection range of 0.25–250 µM sulfide with a limit of detection (LOD) of 0.07 µM .

Q. How is Pcv utilized as a complexometric indicator in metal ion analysis?

Pcv forms stable colored complexes with metal ions (e.g., Cu²⁺, Sn⁴+), making it suitable for chelometric titrations and spectrophotometric assays. In Cu²⁺-chelating assays, Pcv binds to Cu²⁺ in acetate buffer (pH 6.0), and the inhibition of the Pcv-Cu²⁺ complex formation is measured at 632 nm to quantify antioxidant activity . It is also employed in Sn⁴+-dopamine detection systems, leveraging its selective interaction with dopamine in neutral aqueous solutions .

Q. What are the optimal pH ranges and buffer systems for Pcv-based assays?

Pcv operates effectively in specific pH-dependent buffer systems. For example:

- pH 5.0 : Used with acetic acid/sodium acetate buffers for lead (Pb) and zinc (Zn) analysis.

- pH 10 : Ammonia-based buffers for divalent heavy metals (e.g., Fe, Al). These conditions ensure stable complex formation and minimize interference .

Advanced Research Questions

Q. How can researchers optimize Pcv-modified electrodes for enhanced sensitivity in flow injection analysis (FIA)?

Key parameters include:

- Working Potential : +100 mV (vs. Ag/AgCl) for sulfide detection, balancing signal-to-noise ratio.

- Flow Rate : 2.0 mL/min maximizes current response due to efficient mass transport.

- Electrode Modification : 15-minute immersion in 0.01 M Pcv ensures uniform adsorption via π–π interactions and catechol group binding . Comparative studies show Pcv/GPE achieves 50× higher sensitivity than bare GPE, attributed to its electrocatalytic redox mechanism involving catechol-quinone transitions .

Q. What mechanisms explain Pcv's electrocatalytic activity in sulfide oxidation?

The proposed Electrochemical-Chemical-Electrochemical (ECE) mechanism involves:

- Oxidation : Pcv's catechol groups convert to quinone at the electrode surface.

- Chemical Reaction : Quinone reacts with HS⁻ (sulfide) via nucleophilic addition, forming a reduced adduct.

- Re-oxidation : The adduct donates electrons, regenerating quinone and amplifying the current. This cycle lowers overpotential and enhances catalytic efficiency .

Q. How can methodological validation address contradictions in Pcv-based assay performance across matrices?

Discrepancies in sensitivity (e.g., LOD variations in sulfide detection) arise from matrix effects (e.g., ionic strength, competing ions). Validation strategies include:

- Standard Additions : Spiking known sulfide concentrations into environmental samples to assess recovery (e.g., 95–105% recovery in water samples).

- Interference Testing : Evaluating common ions (e.g., Cl⁻, NO₃⁻) using selectivity ratios. highlights the importance of validation parameters (linearity, precision) in aspartame titration, where Pcv's selectivity is confirmed via model analyses .

Q. What are the limitations of Pcv in metal ion sensing, and how can they be mitigated?

Pcv's sensitivity to multiple metals (e.g., Cu²⁺, Fe³⁺) can cause cross-reactivity. Mitigation approaches include:

- Masking Agents : EDTA to chelate interfering ions in Cu²⁺ assays.

- pH Adjustment : Using pH 5.0 buffers to isolate Pb²⁺/Zn²⁺ from alkaline-earth metals.

- Spectrophotometric Deconvolution : Multi-wavelength analysis to distinguish overlapping absorption peaks .

Methodological Considerations

Q. How to design a robust Pcv-based titration protocol for aspartame quantification?

- Indicator System : Pcv (0.1% w/v) in methanol, titrated with sodium methylate.

- Endpoint Detection : Color transition from yellow (pH <5.2) to purple (pH >6.8).

- Validation : Ensure linearity within 0.1–1.0 mM aspartame, RSD <2% for precision .

Q. What experimental controls are critical for Pcv-modified electrode reproducibility?

- Surface Renewal : Polishing GPE with alumina slurry before modification.

- Adsorption Time Consistency : Strict 15-minute immersion to avoid under-/over-saturation.

- Electrolyte Composition : 1.0 M KCl in pH 9.0 BR buffer to stabilize redox activity .

Comparative and Critical Analysis

Q. How does Pcv compare to other organic redox mediators (e.g., methylene blue) in sulfide detection?

Pcv/GPE outperforms mediators like toluidine blue in LOD (0.07 µM vs. 0.15 µM) due to its lower oxidation potential and higher electron-transfer efficiency. However, methylene blue offers better stability in acidic media, highlighting context-dependent mediator selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.